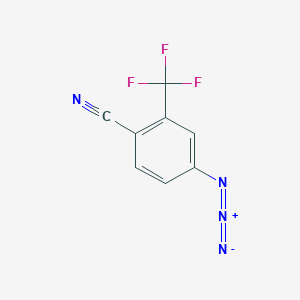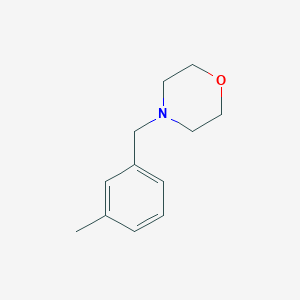
4-(3-Methylbenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylbenzyl)morpholine is a chemical compound with the molecular formula C12H17NO . It is a derivative of morpholine, which is a six-membered ring compound containing both amine and ether functional groups .
Synthesis Analysis
The synthesis of morpholines, including this compound, has been a subject of significant research. A common method involves the use of 1,2-amino alcohols and related compounds. The synthesis often involves a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis
Morpholine, the parent compound of this compound, is known to exist as a chair form with the N-H bond arranged in axial and equatorial conformations . The morpholine motif is widespread in natural products and biologically relevant compounds .Chemical Reactions Analysis
Morpholines are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . The synthesis often involves a sequence of coupling, cyclization, and reduction reactions .Aplicaciones Científicas De Investigación
DNA Binding and Characterization of Morpholine Derivatives
A series of morpholine-liganded palladium(II) complexes with N-heterocyclic carbene (NHC) were synthesized and characterized, including their DNA-binding capabilities. These complexes, synthesized from (NHC)Pd(II)(pyridine) complexes and morpholine, showed significant DNA binding activity, particularly the 2,4,6-trimethylbenzyl derivative, with the 3-methylbenzyl derivative compound exhibiting oxidation effects at higher concentrations. The molecular and crystal structures of these complexes were determined using single-crystal X-ray diffraction methods, highlighting their potential in biochemical applications involving DNA interaction (Türker et al., 2019).
Inhibition of Carbonic Anhydrases
4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and related compounds were prepared and evaluated as inhibitors of carbonic anhydrase isoenzymes, demonstrating nanomolar inhibitory concentration ranges. This research suggests the potential therapeutic applications of morpholine derivatives in targeting specific isoenzymes for disease treatment and management (Supuran et al., 2013).
GPR39 Agonists Modulated by Zinc
A study identified two kinase inhibitors as novel GPR39 agonists, revealing the role of zinc as an allosteric potentiator in the activation of GPR39. This finding expands the understanding of zinc's biological role and suggests new pathways for targeting GPR39 with small-molecule agonists (Sato et al., 2016).
Organoruthenium Complexes in Medicine
Research on 4-vinylbenzyl and 2-morpholinoethyl substituted (NHC)Ru(II)(η6-p-cymene) complexes explored their DNA binding, anticancer activity, and genotoxicity, revealing significant biological activities. These findings contribute to the potential medical applications of organoruthenium complexes, including their role in cancer therapy (Sarı et al., 2020).
Ionic Liquids with Morpholine Derivatives
A series of 4-benzyl-4-methylmorpholinium salts were synthesized, creating ionic liquids with various anions. Their physicochemical properties, toxicity, biodegradability, and antimicrobial activity were assessed, demonstrating the versatility and potential applications of these morpholine-based ionic liquids in green chemistry and biomass solvent development (Pernak et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-(3-Methylbenzyl)morpholine is the carbonic anhydrase CA-II enzyme . This enzyme is essential for maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance due to its vital function within cellular processes .
Mode of Action
This compound interacts with its target by attaching to the CA-II binding site and blocking its action . This compound can also efficiently facilitate the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes .
Biochemical Pathways
The compound’s interaction with the CA-II enzyme affects the reversible hydration process of carbon dioxide to produce bicarbonate and protons . This process is crucial for various metabolic processes, including transporting CO2, participating in biosynthetic reactions like ureagenesis, lipogenesis, and gluconeogenesis, secreting electrolytes, facilitating bone resorption and calcification, and even facilitating tumorigenesis .
Pharmacokinetics
It is suggested that morpholine-based thiazoles can be strategically modified to improve bovine ca-ii inhibitor binding affinity, selectivity, and pharmacokinetics .
Result of Action
The result of the compound’s action is the inhibition of the CA-II enzyme, which disrupts the homeostasis of several biochemical processes . In addition, it can specifically alkalize liposomes, disrupt the homeostasis of lysosomal pH, and inactivate the lysosomal Cathepsin B enzyme .
Action Environment
The action environment of this compound is primarily within the cellular environment, where it interacts with enzymes and disrupts biochemical pathways
Propiedades
IUPAC Name |
4-[(3-methylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11-3-2-4-12(9-11)10-13-5-7-14-8-6-13/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPCPGWGLHHNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

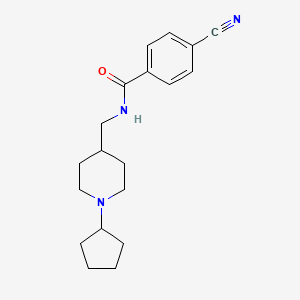

![N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955493.png)
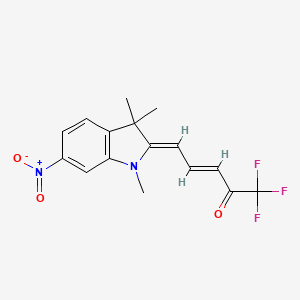
![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2955497.png)
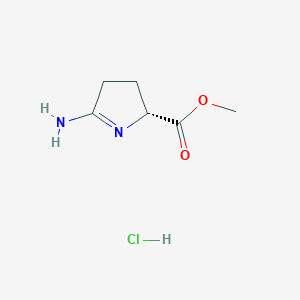

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2955502.png)
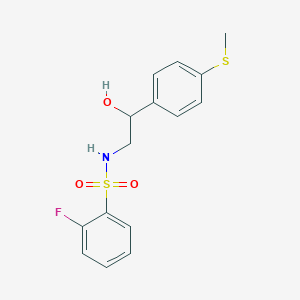
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide](/img/structure/B2955505.png)
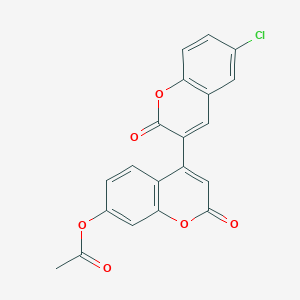
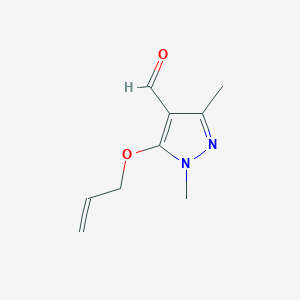
![3-[(4-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
